2-Aminopyridine

Description

Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes.

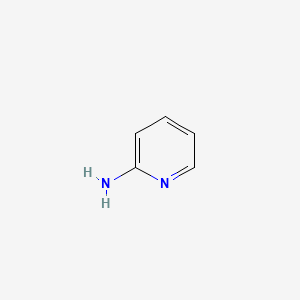

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2, Array | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMINOPYRIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83784-84-3, Array | |

| Record name | Poly(2-aminopyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83784-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0024505 | |

| Record name | 2-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminopyridine appears as white powder or crystals or light brown solid. (NTP, 1992), Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes., White powder, leaflets, or crystals with a characteristic odor; [NIOSH], COLOURLESS OR WHITE POWDER OR CRYSTALS WITH CHARACTERISTIC ODOUR., White powder, leaflets, or crystals with a characteristic odor. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMINOPYRIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/289 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

399 to 410 °F at 760 mmHg (NTP, 1992), 210.6 °C, Boiling point: 104-106 °C @ 20 mm Hg, 211 °C, 411 °F | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

198 °F (NTP, 1992), 198 ° F, 68 °C, 154 °F (closed cup), 68 °C c.c., 198 °F, 154 °F | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/289 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in alcohol, benzene, ether, and hot petrol ether, >100 g/100 g water @ 20 °C, Soluble in ethanol, ethyl ether, and acetone, Water solubility: >100g/100mL at 20 °C, Solubility in water: very good, >100% | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.065 @ 20 °C/4 °C | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.25 (Air= 1), Relative vapor density (air = 1): 3.2 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.8 mmHg at 77 °F (NIOSH, 2023), 0.09 [mmHg], Vapor pressure, kPa at 25 °C: 0.8, 0.8 mmHg at 77 °F, (77 °F): 0.8 mmHg | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/289 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White leaflets or large colorless crystals, WHITE POWDER OR CRYSTALS, White powder, leaflets, or crystals., Leaflets, or large crystals | |

CAS No. |

504-29-0, 26445-05-6, 24843-39-8 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMINOPYRIDINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinylnitrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024843398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSX981HEWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine, 2-amino- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/US180858.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

138 to 140 °F (NTP, 1992), 58.1 °C, 58 °C, 137 °F | |

| Record name | 2-AMINOPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/381 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Aminopyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Aminopyridine (B139424) (CAS 504-29-0)

Introduction

2-Aminopyridine (IUPAC name: Pyridin-2-amine) is a foundational heterocyclic amine that serves as a critical building block in medicinal chemistry and materials science.[1][2] With a molecular formula of C₅H₆N₂ and a CAS number of 504-29-0, this colorless to light brown crystalline solid is recognized for its versatile reactivity and its presence as a core scaffold in numerous biologically active compounds.[3][4] The 2-aminopyridine moiety is a privileged pharmacophore, meaning it is a molecular framework that frequently appears in drugs and is capable of binding to various biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[5]

This guide provides a comprehensive technical overview of 2-aminopyridine, covering its physicochemical properties, synthesis and reaction protocols, applications in drug development, mechanism of action, and safety data.

Physicochemical and Safety Data

2-Aminopyridine is a combustible solid that is soluble in water, alcohol, and benzene.[4][6] It is crucial to handle this compound with appropriate safety measures due to its toxicity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 504-29-0 | [3][4][7] |

| Molecular Formula | C₅H₆N₂ | [3][4] |

| Molecular Weight | 94.117 g/mol | [3][4] |

| Appearance | White to light brown crystalline solid/powder | [3][6][7] |

| Odor | Characteristic, pyridine-like | [3][6] |

| Melting Point | 58.1 °C (136.6 °F; 331.2 K) | [6][8] |

| Boiling Point | 210 °C (410 °F; 483 K) | [4] |

| Solubility | Soluble in water, alcohol, ether, acetone | [3][6] |

| Flash Point | 92 °C (198 °F) | [3] |

| pH | 9.4 (at 890 g/L in water, 20°C) | [6] |

| XLogP3 | 0.5 | [3] |

Safety and Toxicity

2-Aminopyridine is classified as toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation.[6][8][9]

| Hazard Information | Value | Reference |

| GHS Pictograms | GHS06 (Toxic), GHS09 (Environmental Hazard) | [4][6] |

| Signal Word | Danger | [4][6] |

| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects) | [4][6] |

| LD₅₀ (Oral, Rat) | 200 mg/kg | [4] |

| LD₅₀ (Oral, Mouse) | 50 mg/kg | [4] |

| UN Number | 2671 | [4][7] |

Handling and First Aid:

-

Precautions: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6][9]

-

First Aid (Ingestion): IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse mouth.[6][9]

-

First Aid (Skin Contact): IF ON SKIN, wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[6]

-

First Aid (Eye Contact): IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

Synthesis of 2-Aminopyridine

The synthesis of 2-aminopyridine can be achieved through various methods, ranging from classic named reactions to modern, milder protocols.

Chichibabin Reaction

The most traditional method is the Chichibabin reaction , first reported in 1914.[10] This reaction involves the direct amination of pyridine (B92270) with sodium amide (NaNH₂) in an aprotic solvent like xylene or toluene, proceeding through a nucleophilic substitution of a hydride ion (H⁻).[10][11][12]

Experimental Protocol: Chichibabin-type C2 Amination of Pyridine

This protocol is a modern variant using primary alkyl amines mediated by sodium hydride and lithium iodide.[13]

-

Materials:

-

Pyridine (1 equiv)

-

n-Butylamine (2 equiv)

-

Sodium hydride (NaH, 60% dispersion in oil, 3 equiv)

-

Lithium iodide (LiI, 2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, add NaH (3.0 g, 75 mmol, 3 equiv) and LiI (6.7 g, 50 mmol, 2 equiv).

-

Add anhydrous THF (50 mL) to the flask.

-

Add n-butylamine (4.9 mL, 50 mmol, 2 equiv) to the stirred suspension at room temperature.

-

Add pyridine (2.0 mL, 25 mmol, 1 equiv) to the mixture.

-

Heat the reaction mixture to reflux (66 °C) and stir for 24 hours.

-

Cool the mixture to 0 °C using an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield the 2-(butylamino)pyridine product.

-

Alternative Synthetic Routes

Modern synthetic chemistry has introduced several alternative methods to overcome the often harsh conditions of the Chichibabin reaction.

-

From Pyridine N-Oxides (Zincke Reaction): This method provides a mild and regioselective route. Pyridine N-oxides are converted to N-(2-Pyridyl)pyridinium salts (Katritzky salts), which are then hydrolyzed via a Zincke reaction using reagents like hydrazine (B178648) or ethanolamine (B43304) to yield 2-aminopyridines.[1]

-

Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient and atom-economical approach. For example, a three-component reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions can produce a variety of substituted 2-aminopyridine derivatives.[14]

-

From 2,4-Pentadienenitriles: A formal [5C+1N] annulation of readily available 2,4-pentadienenitriles with hydroxylamine (B1172632) (NH₂OH) provides a facile route to multi-substituted 2-aminopyridines under mild conditions.[15]

Key Reactions and Applications in Drug Development

2-Aminopyridine is a versatile precursor for a vast array of pharmaceuticals due to the reactivity of both its exocyclic amino group and the ring nitrogen.[14]

Notable Reactions

-

Diazotization: The amino group can undergo diazotization followed by substitution, a key step in synthesizing compounds like Pirfenidone (B1678446). The reaction with sodium nitrite (B80452) (NaNO₂) in an acidic medium converts the amino group into a diazonium salt, which can then be displaced.[16]

-

N-Arylation/N-Alkylation: The amino group readily participates in coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, to form more complex derivatives.[17]

-

Coordination Chemistry: 2-Aminopyridine acts as a bidentate or monodentate ligand, forming stable complexes with various metal ions, which is relevant for catalyst design and bioinorganic chemistry.[5][18]

Experimental Protocol: Diazotization of 2-Aminopyridine

This protocol describes the first step in a common synthesis of Pirfenidone derivatives.[16]

-

Materials:

-

2-Aminopyridine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 40%)

-

Ice

-

-

Procedure:

-

Dissolve 2-aminopyridine (1 equiv) in 40% HBr.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add a solution of NaNO₂ (1.2 equiv) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 1 hour after the addition is complete.

-

The resulting solution containing the diazonium salt is then typically used immediately in a subsequent reaction (e.g., Sandmeyer reaction) to yield 2-halopyridine, a precursor to Pirfenidone.

-

Role in Approved Drugs

The 2-aminopyridine scaffold is present in numerous commercially available drugs, highlighting its therapeutic importance.[5][19]

| Drug Name | Therapeutic Class |

| Piroxicam | Non-steroidal anti-inflammatory drug (NSAID) |

| Tenoxicam | Non-steroidal anti-inflammatory drug (NSAID) |

| Sulfapyridine | Antibacterial (sulfonamide) |

| Tripelennamine | Antihistamine (H1 antagonist) |

| Amifampridine | Potassium channel blocker (for Lambert-Eaton myasthenic syndrome) |

| Delavirdine | Antiviral (non-nucleoside reverse transcriptase inhibitor) |

| Pirfenidone | Anti-fibrotic and anti-inflammatory agent (for idiopathic pulmonary fibrosis) |

Application in Drug Discovery

The unique structural and electronic properties of the 2-aminopyridine ring enable it to interact with a wide range of enzymes and receptors.[19]

-

Potassium Channel Blockade: Aminopyridines are known to function by blocking voltage-gated potassium channels. This action prolongs the action potential, enhances neurotransmitter release at the neuromuscular junction, and is the primary mechanism for drugs like Amifampridine.[19]

-

Enzyme Inhibition: Derivatives have been developed as potent and selective inhibitors for various enzyme classes. Recent research has focused on creating dual inhibitors, such as compounds that target both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) for cancer therapy.[20] For example, compound 8e , a 2-aminopyridine derivative, showed potent inhibitory activity against CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM), leading to apoptosis in tumor cells.[20]

Analytical Methods

Accurate analysis of 2-aminopyridine and its derivatives is essential for quality control, reaction monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

HPLC Method for Analysis

This method uses a mixed-mode column for the effective retention and analysis of 2-aminopyridine.[21]

| Parameter | Value |

| Column | Chromni™, 4.6 x 150 mm, 3 µm, 100 Å |

| Mobile Phase | Acetonitrile (MeCN) – 70% |

| Buffer | Ammonium Formate – 10 mM |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Method Type | Isocratic |

This method is also used for the purification of 2-aminopyridine derivatives of oligosaccharides, where cation-exchange chromatography can efficiently remove excess 2-aminopyridine from reaction mixtures.[22]

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. nj.gov [nj.gov]

- 8. biochemopharma.fr [biochemopharma.fr]

- 9. lobachemie.com [lobachemie.com]

- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. orgsyn.org [orgsyn.org]

- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 20. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Aminopyridine | SIELC Technologies [sielc.com]

- 22. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Overview of 2-Aminopyridine: Core Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise summary of the core molecular characteristics of 2-Aminopyridine (B139424), a versatile building block in the synthesis of various pharmaceuticals.

2-Aminopyridine is an organic compound that features an amino group at the second position of a pyridine (B92270) ring.[1] It presents as a colorless to light yellow crystalline solid and is soluble in water and alcohol.[2][3] This compound is a crucial intermediate in the production of several drugs, including the anti-inflammatory piroxicam (B610120) and the antihistamine tripelennamine.[4]

Core Molecular Data

The fundamental molecular attributes of 2-Aminopyridine are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Parameter | Value | References |

| Chemical Formula | C₅H₆N₂ | [3][5][6][7][8][9] |

| (also represented as H₂NC₅H₄N) | [4] | |

| Molecular Weight | 94.11 g/mol | [3][6][7][9] |

| (more precisely 94.1145 g/mol ) | [5] |

Logical Relationship of Molecular Properties

The molecular formula of a compound directly determines its molecular weight. The diagram below illustrates this fundamental relationship for 2-Aminopyridine.

Caption: Relationship between molecular formula and molecular weight.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. 2-Aminopyridine [webbook.nist.gov]

- 6. 2-アミノピリジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. shabbirchemicals.com [shabbirchemicals.com]

- 8. 2-aminopyridine [stenutz.eu]

- 9. scbt.com [scbt.com]

The Chichibabin Reaction: A Technical Guide to 2-Aminopyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminopyridine (B139424) and its derivatives is a cornerstone of heterocyclic chemistry, with broad applications in the pharmaceutical and agrochemical industries. The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, remains a fundamental and direct method for the amination of pyridine (B92270) rings.[1] This technical guide provides an in-depth analysis of the classical Chichibabin reaction and a modern, milder variant, offering detailed experimental protocols, comparative data, and mechanistic insights.

Core Concepts and Mechanism

The Chichibabin reaction is a nucleophilic aromatic substitution that installs an amino group at the 2-position (or in some cases, the 4-position) of pyridine and related azines.[1] The reaction traditionally employs sodium amide (NaNH₂) in a high-boiling inert solvent, such as xylene or toluene, at elevated temperatures.[1]

The widely accepted mechanism is an addition-elimination pathway.[2] The reaction commences with the nucleophilic attack of the amide anion (NH₂⁻) on the electron-deficient C2 carbon of the pyridine ring. This forms a negatively charged σ-complex (a Meisenheimer-like intermediate), which is stabilized by the sodium cation.[2] Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻). The evolved hydrogen gas is a key indicator of reaction progress.[2]

Classical Chichibabin Reaction vs. Modern NaH-Iodide Composite Method

While the classical Chichibabin reaction is effective, its harsh conditions (high temperatures and the use of the hazardous sodium amide) have prompted the development of milder alternatives. A notable modern variation utilizes a sodium hydride-iodide composite to mediate the amination with primary amines under significantly gentler conditions.[3]

| Parameter | Classical Chichibabin Reaction | Modern NaH-Iodide Composite Method |

| Aminating Agent | Sodium Amide (NaNH₂) | Primary Amine (e.g., n-butylamine) |

| Base/Promoter | Sodium Amide (acts as both) | Sodium Hydride (NaH) with Lithium Iodide (LiI) |

| Solvent | Toluene, Xylene, or liquid Ammonia | Tetrahydrofuran (THF) |

| Temperature | 100–130°C | 65–85°C |

| Typical Yield | 70–85% for unsubstituted pyridine | Up to 95% for N-alkyl-2-aminopyridines |

| Key Side Reactions | 2,6-Diaminopyridine formation, Dimerization | Substrate-dependent |

Experimental Protocols

Classical Chichibabin Synthesis of 2-Aminopyridine

WARNING: Sodium amide is a highly reactive and moisture-sensitive reagent. This procedure should be carried out by trained personnel under an inert atmosphere.

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium (B1175870) chloride solution (saturated)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

-

Under a positive pressure of nitrogen, carefully add sodium amide to the toluene.

-

Heat the suspension to reflux (approximately 110°C).

-

Slowly add pyridine dropwise to the refluxing mixture over 1 hour. The reaction mixture will typically develop a deep red or brown color, and hydrogen gas will evolve.

-

Continue to heat the reaction at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature and then carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-aminopyridine can be purified by distillation or recrystallization.

Modern Synthesis of N-Butylpyridin-2-amine via NaH-Iodide Composite

This protocol is adapted from a reported procedure and offers a milder alternative to the classical method.[3]

Materials:

-

Pyridine

-

n-Butylamine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Lithium iodide (LiI)

-

Tetrahydrofuran (THF, anhydrous)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a 10 mL sealed tube under a nitrogen atmosphere, add pyridine (0.492 mmol), sodium hydride (1.54 mmol), and lithium iodide (1.02 mmol) in anhydrous THF (500 µL).[3]

-

Add n-butylamine (1.00 mmol) to the mixture at room temperature.[3]

-

Seal the tube and stir the reaction mixture at 85°C (bath temperature) for 7 hours.[3]

-

After cooling to 0°C in an ice bath, quench the reaction with ice-cold water.[3]

-

Extract the organic materials with dichloromethane (3x).[3]

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.[3]

-

Purify the resulting crude material by flash column chromatography to yield N-butylpyridin-2-amine.[3]

Mechanistic and Workflow Diagrams

Caption: The reaction mechanism of the Chichibabin synthesis of 2-aminopyridine.

Caption: A general experimental workflow for the Chichibabin reaction.

Side Reactions and Considerations

The primary side reaction in the classical Chichibabin synthesis is the formation of 2,6-diaminopyridine, which can occur if an excess of sodium amide is used or at higher temperatures.[1] Dimerization of the pyridine substrate can also be a competing pathway.[2] The purity of the sodium amide has been noted to affect the reaction yield, with less pure sodium amide sometimes giving better results, possibly due to the catalytic effect of impurities.[4]

The modern NaH-iodide method avoids the use of sodium amide but may not be suitable for all substrates, such as anilines and their derivatives.[5]

Conclusion

The Chichibabin reaction remains a powerful tool for the direct amination of pyridines. While the classical method is robust, the development of modern variations offers milder and often more efficient routes to 2-aminopyridine derivatives. The choice of method will depend on the specific substrate, desired product, and available laboratory capabilities. This guide provides the foundational knowledge for researchers to effectively apply this important reaction in their synthetic endeavors.

References

2-Aminopyridine Tautomerism and Resonance: A Technical Guide for Drug Development Professionals

An in-depth exploration of the tautomeric and resonance characteristics of 2-aminopyridine (B139424), a crucial scaffold in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its structural dynamics, supported by quantitative data, detailed experimental protocols, and logical workflows.

2-Aminopyridine and its derivatives are foundational components in a multitude of pharmaceutical agents, contributing to treatments for a wide array of conditions.[1][2] Their efficacy is profoundly influenced by their structural characteristics, particularly tautomerism and resonance. A thorough understanding of these phenomena is paramount for rational drug design, enabling the prediction of molecular interactions, metabolic stability, and overall pharmacological profiles.[3][4]

The Tautomeric Equilibrium of 2-Aminopyridine

2-Aminopyridine primarily exists in a dynamic equilibrium between two tautomeric forms: the amino form and the imino form. The amino tautomer is generally the more stable and, therefore, the predominant species under standard conditions.[5] However, the equilibrium can be influenced by various factors, including solvent polarity, pH, and photo-irradiation.[5][6]

The interconversion between the amino and imino tautomers involves an intramolecular proton transfer. Computational studies on 2-amino-4-methylpyridine, a closely related derivative, indicate a significant energy barrier for this proton transfer, calculated to be 44.81 kcal/mol in the gas phase.[7][8][9] This high activation energy underscores the stability of the individual tautomers.

Visualizing the Tautomeric Equilibrium

The equilibrium between the amino and imino tautomers of 2-aminopyridine can be represented as follows:

Quantitative Analysis of Tautomeric Stability

Computational chemistry provides valuable insights into the relative stabilities of tautomers. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods for these calculations.[7][8][9] The table below summarizes the calculated relative energies for the tautomers of 2-amino-4-methylpyridine, which serves as a relevant model for 2-aminopyridine.

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Amino (Canonical) | DFT (B3LYP) | 6-311++G(d,p) | 0.00 | [7][8] |

| Imino (trans) | DFT (B3LYP) | 6-311++G(d,p) | 13.60 | [7][8] |

| Imino (cis) | DFT (B3LYP) | 6-311++G(d,p) | 16.36 | [7] |

| Activation Energy (Amino → Imino) | DFT (B3LYP) | 6-311++G(d,p) | 44.81 | [7][8] |

Resonance Structures

The electronic distribution in 2-aminopyridine and its tautomers can be depicted through various resonance structures. These structures are crucial for understanding the molecule's reactivity and its ability to engage in intermolecular interactions, such as hydrogen bonding with biological targets.

Visualizing Resonance Structures

The resonance contributors for the amino and imino tautomers illustrate the delocalization of electron density within the pyridine (B92270) ring and the exocyclic amino/imino group.

Experimental Protocols for Tautomer Analysis

The experimental investigation of tautomerism in 2-aminopyridine relies on various spectroscopic techniques. Each method provides unique information about the molecular structure and the equilibrium between the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution and for determining their relative concentrations.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of 2-aminopyridine in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of approximately 10-20 mg/mL in an NMR tube.

-

Data Acquisition:

-

Acquire a 1H NMR spectrum at a controlled temperature.

-

Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.

-

Acquire spectra at different temperatures to investigate the effect of temperature on the tautomeric equilibrium.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the protons of the amino and imino tautomers.

-

Integrate the areas of well-resolved signals for each tautomer.

-

Calculate the tautomeric equilibrium constant (KT) from the ratio of the integrated signal areas.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in each tautomer, providing evidence for the existence of the tautomeric equilibrium.

Methodology:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet or a Nujol mull of the 2-aminopyridine sample.

-

Solution Phase: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl4, CH2Cl2) and place it in a liquid IR cell.

-

Gas Phase: Heat the sample in a gas cell to obtain the vapor phase spectrum.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis:

-

Identify the characteristic vibrational bands for each tautomer. Key bands include N-H stretching and bending frequencies for the amino group and C=N and N-H stretching for the imino group.

-

Compare the spectra obtained in different phases to understand the influence of intermolecular interactions on the tautomeric equilibrium.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two tautomers will have different electronic absorption spectra.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of 2-aminopyridine in different solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Deconvolute the overlapping absorption bands corresponding to the amino and imino tautomers.

-

Use the Beer-Lambert law to determine the concentration of each tautomer and calculate the equilibrium constant in different solvents.

-

Significance in Drug Discovery and Development

The tautomeric state of a 2-aminopyridine-containing drug molecule can have a profound impact on its biological activity. The different tautomers possess distinct shapes, hydrogen bonding capabilities, and lipophilicity, which in turn affect their binding affinity to target receptors, membrane permeability, and metabolic stability.[3][4] Therefore, a thorough understanding and characterization of the tautomeric behavior of a drug candidate is a critical step in the drug discovery and development process.

Logical Workflow for Tautomerism in Drug Design

The following workflow illustrates the key considerations and steps for addressing tautomerism in a drug design project.

References

- 1. Elucidation of tautomer structures of 2-acetyltetrahydropyridine using gas chromatography/mass spectrometry and gas chromatography/infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-aminopyridine (B139424), a crucial heterocyclic building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with data presented in clear, tabular formats and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of 2-aminopyridine. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Data

The ¹H NMR spectrum of 2-aminopyridine reveals the chemical environment of its hydrogen atoms. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

| Proton | Chemical Shift (δ) in ppm | Solvent |

| H-6 | ~8.10 | CDCl₃ |

| H-4 | ~7.40 | CDCl₃ |

| H-5 | ~6.60 | CDCl₃ |

| H-3 | ~6.50 | CDCl₃ |

| -NH₂ | ~4.70 (broad) | CDCl₃ |

Note: The chemical shift of the -NH₂ protons can be variable and appear as a broad singlet due to proton exchange.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the 2-aminopyridine molecule.

| Carbon | Chemical Shift (δ) in ppm | Solvent |

| C-2 | 158.5 | CDCl₃ |

| C-6 | 148.2 | CDCl₃ |

| C-4 | 137.8 | CDCl₃ |

| C-5 | 113.7 | CDCl₃ |

| C-3 | 108.9 | CDCl₃ |

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of 2-aminopyridine.

-

Sample Preparation: A small amount of 2-aminopyridine is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside an NMR tube. The concentration is usually in the range of 5-25 mg/0.5-1.0 mL.

-

Instrumentation: The NMR spectra are recorded on a spectrometer, such as a Bruker AC-300 or equivalent, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[1]

-

Data Acquisition: The sample is placed in the spectrometer's magnetic field.[2][3] For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.

-

Data Processing: The FID is converted into a spectrum using a mathematical process called Fourier transform.[2] The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The key IR absorption bands for 2-aminopyridine are summarized in the table below. Frequencies are given in wavenumbers (cm⁻¹).

| Vibrational Mode | Frequency (cm⁻¹) (KBr disc) |

| N-H stretching (asymmetric) | 3442 |

| N-H stretching (symmetric) | 3300 |

| C-H stretching (aromatic) | 3050-3000 |

| N-H scissoring | 1617 |

| C=C and C=N ring stretching | 1600-1450 |

| C-N stretching | 1328 |

| C-H in-plane bending | 1250-950 |

| C-H out-of-plane bending | 900-650 |

Source: Data compiled from multiple spectroscopic databases and literature.[4][5]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like 2-aminopyridine is the KBr pellet technique.

-

Sample Preparation: A small amount of finely ground 2-aminopyridine (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a transparent or translucent pellet.[6]

-

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.[6] A background spectrum (of the empty spectrometer) is typically recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Absorption Data

2-Aminopyridine exhibits characteristic absorption maxima (λ_max) in the UV region.

| Solvent | λ_max (nm) | log ε |

| Ethanol | 234, 297 | 4.1, 3.6 |

| Sulfuric Acid (1M) | ~310 | - |

Source: Data from PubChem and other spectroscopic resources.[1][7]

Experimental Protocol for UV-Vis Spectroscopy

The UV-Vis spectrum of 2-aminopyridine is typically recorded in solution.

-

Sample Preparation: A dilute solution of 2-aminopyridine is prepared in a suitable UV-transparent solvent (e.g., ethanol, sulfuric acid).[8] The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1-1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.[9][10]

-

Data Acquisition: The instrument scans a range of UV and visible wavelengths (e.g., 200-400 nm), and the absorbance of the sample is recorded at each wavelength.[10]

-